molecular formula C9H9F2NO2 B1397076 Ethyl 2-(difluoromethyl)pyridine-4-carboxylate CAS No. 1192539-75-5

Ethyl 2-(difluoromethyl)pyridine-4-carboxylate

Cat. No. B1397076
CAS RN: 1192539-75-5
M. Wt: 201.17 g/mol
InChI Key: OYERJNILKIFGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(difluoromethyl)pyridine-4-carboxylate is a chemical compound with the IUPAC name ethyl 2-(difluoromethyl)isonicotinate . It has a molecular weight of 201.17 .


Molecular Structure Analysis

The InChI code for Ethyl 2-(difluoromethyl)pyridine-4-carboxylate is 1S/C9H9F2NO2/c1-2-14-9(13)6-3-4-12-7(5-6)8(10)11/h3-5,8H,2H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 2-(difluoromethyl)pyridine-4-carboxylate is a liquid at room temperature . It has a molecular weight of 201.17 .

Scientific Research Applications

Bioisosteric Replacement

Ethyl 2-(difluoromethyl)pyridine-4-carboxylate has been identified as a bioisosteric replacement of pyridine-N-oxide . This means it can be used to replace pyridine-N-oxide in various chemical compounds without significantly altering the biological activity of the compound .

Quorum Sensing Inhibitors

This compound has been used in the development of quorum sensing inhibitors . Quorum sensing is a process that allows bacteria to communicate and coordinate group behavior. Inhibitors of this process can potentially be used to prevent bacterial infections .

Anti-Biofilm Formation

The compound has shown potential in inhibiting biofilm formation . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances. They are often resistant to antibiotics and are a major cause of persistent infections .

Anti-Violacein Activity

Ethyl 2-(difluoromethyl)pyridine-4-carboxylate has demonstrated anti-violacein activity . Violacein is a purple pigment produced by certain bacteria, including Chromobacterium violaceum . It has been associated with the bacteria’s ability to cause disease .

Protease Activity

The compound has shown significant protease activity . Proteases are enzymes that break down proteins and peptides, and they play a crucial role in many biological processes .

Drug Discovery and Development

The replacement of pyridine-N-oxide by 2-difluoromethylpyridine enhances the activity of the model compound, which could open a new path for bioisosteric replacement in drug discovery and development .

properties

IUPAC Name

ethyl 2-(difluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-14-9(13)6-3-4-12-7(5-6)8(10)11/h3-5,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYERJNILKIFGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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